molecular formula C11H16N2O B8621481 4-[3-Amino-3-methylpropyl]benzamide

4-[3-Amino-3-methylpropyl]benzamide

Cat. No.: B8621481
M. Wt: 192.26 g/mol
InChI Key: UMPFJWRYLQLSTG-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Modern Drug Discovery

The benzamide group consists of a benzene (B151609) ring attached to an amide functional group (-C(=O)NH₂). This arrangement provides a rigid aromatic core combined with the hydrogen-bonding capabilities of the amide, making it an ideal starting point for designing new drugs. nih.govbldpharm.com The scaffold's significance in drug discovery is rooted in its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding effectively to biological macromolecules like proteins and enzymes.

This structural versatility allows for the development of compounds with a broad spectrum of biological activities. Benzamide derivatives have been successfully developed as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. chemsrc.comsigmaaldrich.com They are also investigated as carbonic anhydrase inhibitors and cholinesterase inhibitors. chemsrc.comchemicalbook.com The ability to easily modify the benzene ring or the amide group allows medicinal chemists to fine-tune the pharmacological properties of the molecule, optimizing its potency, selectivity, and pharmacokinetic profile. This adaptability has cemented the benzamide scaffold as a frequent motif in the development of novel therapeutic agents. bldpharm.com

Overview of the 4-[3-Amino-3-methylpropyl]benzamide Structural Class

The compound this compound belongs to a class of benzamides characterized by an aminoalkyl substituent at the fourth position (para-position) of the benzene ring. This specific structural arrangement features a benzamide core, which provides the foundational structure for target interaction, and a flexible aminoalkyl side chain. The primary amine group on this side chain is typically protonated at physiological pH, allowing for ionic interactions with biological targets.

While specific research findings and experimental data for this compound are not widely available in public databases, its chemical properties can be predicted based on its structure. The molecular formula is C₁₁H₁₆N₂O. Below is a table of computed chemical properties that are representative for an isomer with this formula, providing insight into its expected physicochemical characteristics.

Computed Physicochemical Properties of a C₁₁H₁₆N₂O Isomer

Property Value Source
IUPAC Name N-(4-aminobutyl)benzamide
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Boiling Point 400.1°C at 760 mmHg
Flash Point 195.8°C
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

| Rotatable Bond Count | 5 | |

Compounds in this structural class are of interest in medicinal chemistry. The benzamide moiety can participate in various biological pathways, and the nature of the side chain—in this case, a 3-amino-3-methylpropyl group—can significantly influence its pharmacokinetic properties and target specificity.

Historical and Contemporary Context of Related Benzamide Analogues in Pharmaceutical Research

The journey of benzamide analogues in pharmaceutical research spans several decades, evolving from central nervous system agents to a diverse range of modern therapeutics.

Historically, substituted benzamides gained prominence in psychiatry. Compounds like Sulpiride and Amisulpiride were developed as antipsychotic drugs. sigmaaldrich.com Another related compound, Remoxipride, was also used in this field but was later withdrawn due to side effects. sigmaaldrich.com These early drugs demonstrated the potential of the benzamide scaffold to modulate complex neurological pathways.

In the contemporary era, the application of benzamide derivatives has expanded dramatically, driven by a deeper understanding of molecular biology and disease mechanisms. Recent research highlights the versatility of this scaffold:

Oncology: Benzamide derivatives are at the forefront of cancer therapy. They form the core of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial in treating cancers with specific DNA repair deficiencies. One such derivative, compound 13f, has shown potent PARP-1 inhibitory effects and significant anticancer activity against colorectal cancer cells. Other benzamides have been developed as potent and orally active tubulin inhibitors that target the colchicine (B1669291) binding site, disrupting cell division in cancer cells.

Neurodegenerative Diseases: Building on their history in neurology, novel N-benzyl benzamide derivatives are being investigated as highly selective inhibitors of butyrylcholinesterase (BChE). These compounds show promise for improving cognitive dysfunction in advanced Alzheimer's disease.

Serotonin Receptor Modulation: Researchers have identified benzamide analogues as a new class of 5-HT₃ receptor agonists. Interestingly, these compounds appear to bind to an allosteric site rather than the primary (orthosteric) binding site, representing a novel mechanism for modulating this important receptor.

This evolution from early antipsychotics to highly targeted therapies for cancer and Alzheimer's disease underscores the enduring importance and adaptability of the benzamide scaffold in pharmaceutical research.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(3-aminobutyl)benzamide

InChI

InChI=1S/C11H16N2O/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8H,2-3,12H2,1H3,(H2,13,14)

InChI Key

UMPFJWRYLQLSTG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 4 3 Amino 3 Methylpropyl Benzamide and Its Analogues

Strategies for Benzamide (B126) Core Synthesis

Amidation Reactions and Coupling Reagents

A prevalent method for synthesizing the benzamide core involves the direct coupling of a benzoic acid derivative with an appropriate amine. This transformation is often facilitated by coupling reagents that activate the carboxylic acid. Commonly used reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk

To improve reaction efficiency and minimize side reactions such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed in conjunction with carbodiimides. bachem.compeptide.com The combination of DIC and HOBt is a well-established and effective method for amide bond formation. peptide.comluxembourg-bio.com The reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile. fishersci.co.uk The general procedure involves dissolving the carboxylic acid in the solvent, adding a base such as diisopropylethylamine (DIEA), followed by the carbodiimide (B86325) and HOBt, and finally the amine. fishersci.co.uk

Other coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) also serve as efficient alternatives for amide bond formation. peptide.comresearchgate.net These reagents, like carbodiimides, facilitate the reaction between a carboxylic acid and an amine, often providing high yields and short reaction times. fishersci.co.uk

A direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid has also been reported as a method to form benzamides. nih.gov This reaction proceeds through a proposed superelectrophilic intermediate. nih.gov

Selective Acylation Procedures for Aromatic Diamines

In cases where the starting material is an aromatic diamine, such as a 4-methylbenzene-1,3-diamine derivative, selective mono-acylation is crucial to avoid the formation of di-acylated byproducts. researchgate.net Achieving high selectivity can be challenging due to the comparable reactivity of the two amino groups. researchgate.net

One strategy to achieve selective mono-acylation involves the use of a temporary protecting group. For instance, carbon dioxide has been utilized as a green and traceless protecting group to control the reactivity of diamines, enabling selective mono-acylation with acyl chlorides. rsc.org Another approach involves the use of specialized acylating agents. Diacylaminoquinazolinones have been shown to be highly selective for acylating primary amines in the presence of secondary amines. researchgate.net

Furthermore, reaction conditions can be optimized to favor mono-acylation. A study on the synthesis of N-(3-amino-4-methylphenyl)benzamide, an important drug intermediate, utilized the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride (B1165640) in a continuous flow microreactor system. researchgate.net This method allowed for precise control over reaction parameters, leading to improved selectivity. researchgate.net The use of boronic acids has also been explored for the selective mono-acylation of symmetrical diamines. researchgate.net

Approaches for Introducing the 3-Amino-3-methylpropyl Side Chain

The introduction of the 3-amino-3-methylpropyl side chain is a critical step in the synthesis of the target molecule. This can be accomplished through various synthetic transformations. One common approach involves the reaction of a suitable precursor, such as a protected aminomethyl derivative, with a reagent that provides the remaining portion of the side chain. For example, a protected 4-(aminomethyl)benzamide (B1271630) could be reacted with a suitable three-carbon synthon.

A reported synthesis of a related compound, 4-[[(ethenylsulphonyl)amino]methyl]benzamide, involved the reaction of 4-aminomethylbenzamide with 2-chloroethanesulphonyl chloride. prepchem.com While this introduces a different functional group, the underlying principle of building the side chain from a smaller fragment is applicable.

Another potential strategy involves the use of amino acid derivatives as starting materials. The synthesis of various amino acid methyl ester hydrochlorides has been conveniently achieved using trimethylchlorosilane in methanol. mdpi.com These esters can serve as versatile intermediates for further elaboration into the desired side chain. mdpi.com Additionally, methods for the synthesis of N-alkyl amino acids, which could be precursors to the 3-amino-3-methylpropyl moiety, have been developed. monash.edu

Regioselective Functionalization of the Benzene (B151609) Ring at the Para Position

Achieving regioselective functionalization at the para position of the benzene ring is essential for the synthesis of 4-[3-Amino-3-methylpropyl]benzamide. The directing effect of substituents already present on the ring plays a crucial role in determining the position of incoming electrophiles. youtube.comyoutube.com

In electrophilic aromatic substitution reactions, electron-donating groups (EDGs) on the benzene ring typically direct incoming electrophiles to the ortho and para positions, with the para product often being favored. youtube.comyoutube.com Conversely, electron-withdrawing groups (EWGs) generally direct incoming substituents to the meta position. youtube.com Therefore, the choice of starting material and the sequence of reactions are critical for achieving the desired para-substitution pattern.

For instance, starting with a benzene derivative that has a para-directing group can facilitate the introduction of a functional group at the desired position. nih.gov Recent research has also focused on developing methods for remote para-C(sp2)-H functionalization of alkyl benzene derivatives using cooperative catalysis, offering a direct route to para-substituted products. chemrxiv.org These methods often employ directing groups or exploit weak interactions to guide the functionalization. nih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where the stereocenter is at the 3-position of the propyl side chain, requires stereoselective methods. Such methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or a mixture enriched in one enantiomer.

One approach to achieving stereoselectivity is to start with a chiral precursor. Enantiomerically pure amino acids are valuable starting materials for the synthesis of chiral molecules. nih.govpeptide.com For example, a chiral amino acid could be elaborated into the chiral 3-amino-3-methylpropyl side chain. nih.gov The synthesis of chiral short-chain alpha-chloroaldehydes from enantiomerically pure amino acids has been reported, and these aldehydes have been used in the stereoselective synthesis of other chiral compounds. nih.gov

The use of chiral auxiliaries is another common strategy. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. The development of chiral bidentate amines with bulky groups has been explored for stereoselective reactions. researchgate.net

Advanced Synthetic Techniques Applicable to Benzamides (e.g., Continuous Flow Chemistry)

Continuous flow chemistry has emerged as a powerful tool for the synthesis of benzamides and other active pharmaceutical ingredients (APIs). nih.govnih.gov This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. nih.gov

In a continuous flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. researchgate.net For example, the synthesis of N-(3-amino-4-methylphenyl)benzamide has been successfully demonstrated in a continuous flow microreactor, highlighting the potential of this technology for the selective synthesis of complex molecules. researchgate.netresearchgate.net

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

The structural framework of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily centered on the reactive primary amino group of the 3-amino-3-methylpropyl side chain and the benzamide moiety itself. These modifications are crucial for developing libraries of analogous compounds, enabling the exploration of structure-activity relationships (SAR). Key strategies include N-alkylation, acylation, and sulfonamide formation to enhance molecular complexity and introduce diverse functional groups.

N-Alkylation and Reductive Amination

The direct alkylation of the primary amine is a fundamental strategy for introducing alkyl or arylmethyl groups. This reaction typically involves treating the amine with an alkyl halide (such as an alkyl bromide or chloride) in a nucleophilic aliphatic substitution reaction. wikipedia.orgyoutube.com To avoid over-alkylation, which can be a common side effect where the newly formed secondary amine reacts further, a large excess of the starting amine is often used. youtube.com Industrially, N-alkylation may also be performed using alcohols as alkylating agents over specific catalysts, which is considered a greener alternative as it avoids the formation of salt byproducts. wikipedia.orgnih.gov

A powerful related method involves the reductive amination of a suitable aldehyde precursor. For instance, analogues can be synthesized starting from a key intermediate like methyl 4-formylbenzoate. This aldehyde can be reacted with a diverse range of primary or secondary amines to form an intermediate imine, which is then reduced in situ to yield the N-substituted amine derivative. This approach offers a highly flexible route to a wide array of analogues.

Acylation for Amide Bond Formation

The primary amino group of the benzamide scaffold is readily acylated to form a new, more complex amide structure. Acylation is typically achieved by reacting the amine with a highly reactive acyl halide, such as an acyl chloride, often in the presence of a non-nucleophilic base like pyridine. youtube.com This method is effective even for less reactive amines. youtube.com The resulting N-acylated compounds can have significantly different chemical properties compared to the parent amine. This strategy is not only a method for derivatization but can also be employed as a protecting group strategy during multi-step syntheses to temporarily mask the reactivity of the amine. youtube.com The acylation-reduction sequence offers another pathway where an amide is first formed and then subsequently reduced, typically with a strong reducing agent like lithium aluminum hydride, to yield a secondary or tertiary amine. youtube.com

Sulfonamide Synthesis

Formation of a sulfonamide linkage provides another important avenue for derivatization. Sulfonamides are a key functional group in medicinal chemistry and can be synthesized by reacting the amino group with a sulfonyl chloride in the presence of a base. ajchem-b.com This reaction creates a stable sulfonamide bond (SO2-NH). A wide variety of sulfonyl chlorides are commercially available, allowing for the introduction of numerous different aryl or alkyl groups, thereby expanding the chemical diversity of the compound library. sciepub.com The resulting sulfonamide derivatives often exhibit distinct physicochemical properties, including solubility and hydrogen bonding capacity, compared to their amine precursors. nih.gov

Interactive Data Tables

Table 1: Overview of Derivatization Strategies

Derivatization StrategyReagent ClassFunctional Group FormedPurpose
N-AlkylationAlkyl Halides, AlcoholsSecondary/Tertiary AmineIntroduce alkyl/aryl groups
Reductive AminationAldehydes, AminesSecondary/Tertiary AmineFlexible route to diverse analogues
AcylationAcyl HalidesAmideEnhance complexity, protecting group
Sulfonamide FormationSulfonyl ChloridesSulfonamideIntroduce sulfonyl moieties

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of 4-[3-Amino-3-methylpropyl]benzamide, distinct signals would be expected for the aromatic protons of the benzamide (B126) ring and the aliphatic protons of the propyl chain. The two protons on the benzene (B151609) ring adjacent to the carbonyl group would likely appear as a doublet around 7.7-7.8 ppm, while the two protons adjacent to the propyl substituent would appear as another doublet around 7.3-7.4 ppm. The protons of the amide group (-CONH₂) typically present as a broad singlet. The methylene (B1212753) (CH₂) protons of the propyl chain would exhibit characteristic splitting patterns based on their neighboring protons. The methyl (CH₃) protons would likely appear as a singlet further upfield.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic (ortho to C=O)~ 7.7-7.8Doublet
Aromatic (ortho to propyl)~ 7.3-7.4Doublet
Amide (-CONH₂)Variable, broad singletSinglet (broad)
Methylene (-CH₂-Ar)~ 2.6-2.8Triplet
Methylene (-CH₂-C(CH₃)₂)~ 1.7-1.9Triplet
Amine (-NH₂)Variable, broad singletSinglet (broad)
Methyl (-CH₃)~ 1.1-1.3Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide is characteristically found downfield, typically in the range of 168-170 ppm. rsc.org The aromatic carbons would appear between 125-145 ppm, with the carbon attached to the propyl group and the carbon attached to the carbonyl group showing distinct shifts. The aliphatic carbons of the propyl chain and the methyl groups would be observed at higher field (lower ppm values).

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)~ 168-170
Aromatic C (quaternary, C-C=O)~ 132-135
Aromatic C (quaternary, C-propyl)~ 145-148
Aromatic CH~ 127-130
Quaternary C (-C(CH₃)₂)~ 55-60
Methylene (-CH₂-Ar)~ 40-45
Methylene (-CH₂-C(CH₃)₂)~ 30-35
Methyl (-CH₃)~ 25-30

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

The molecular formula of this compound is C₁₁H₁₆N₂O. HRMS would be used to determine the exact mass of the molecular ion with high accuracy, which serves as a confirmation of the elemental composition. The calculated monoisotopic mass is approximately 192.1263 g/mol .

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS would reveal the fragmentation pathways of the protonated molecule. Key fragmentation would likely involve the cleavage of the propyl side chain and losses from the benzamide group. Common fragments would include the benzoyl cation (m/z 105) and the tropylium (B1234903) ion (m/z 91), which are characteristic of benzamide-containing structures. nist.gov Cleavage of the C-C bond in the propyl chain would also lead to characteristic fragment ions.

Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment
193.1341[M+H]⁺
176.1075[M+H - NH₃]⁺
121.0500[M+H - C₄H₁₀N]⁺ (loss of amino-methylpropyl group)
105.0334[C₇H₅O]⁺ (benzoyl cation)
91.0542[C₇H₇]⁺ (tropylium ion)

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the amide and amine groups, as well as the aromatic ring.

The primary amide group would show two N-H stretching bands in the region of 3350-3180 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption typically seen around 1650-1680 cm⁻¹. nist.govnist.gov The primary amine group would also exhibit N-H stretching vibrations. Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Amide N-H Stretch3350-3180 (two bands)Medium-Strong
Amine N-H Stretch3400-3250Medium
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2960-2850Medium
Amide C=O Stretch (Amide I)1680-1650Strong
Aromatic C=C Stretch1600-1450Medium-Weak
Amide N-H Bend (Amide II)1640-1550Medium
C-N Stretch1350-1000Medium

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amide and amine protons and the carbonyl oxygen, which dictate the crystal packing arrangement. While no specific crystallographic data is currently available, this method remains the gold standard for definitive structural proof.

Structure Activity Relationship Sar Studies of 4 3 Amino 3 Methylpropyl Benzamide and Analogues

Elucidating the Influence of Substitutions on the Benzamide (B126) Core

The benzamide core is fundamental to the inhibitory activity of this class of compounds. It orients itself within the nicotinamide-binding pocket of the PARP catalytic domain, establishing critical interactions that anchor the inhibitor to the enzyme.

The primary amide group (-CONH₂) of the benzamide core is a crucial feature for potent PARP inhibition. Crystallographic studies of various PARP inhibitors have consistently shown that this amide forms a bidentate hydrogen bond with the backbone of Gly863 and a single hydrogen bond with the side chain of Ser904 in PARP-1. These interactions mimic those of the natural substrate NAD+, making the primary amide an effective nicotinamide surrogate nih.govacs.org.

Modification of the amide nitrogen, for instance, through N-alkylation to form a secondary or tertiary amide, is generally detrimental to inhibitory activity. Such substitutions can disrupt the established hydrogen-bonding network. For example, replacing the primary amide with a methylated amide in some inhibitor series has been shown to reduce activity nih.gov. The steric bulk introduced by N-alkylation can lead to a loss of the precise geometry required for optimal interaction with the key glycine and serine residues in the active site. Therefore, an unsubstituted amide nitrogen is considered optimal for maintaining the hydrogen bond donor-acceptor pattern essential for high-affinity binding.

The benzene (B151609) ring of the benzamide moiety participates in a significant π-π stacking interaction with the side chain of a tyrosine residue (Tyr907 in PARP-1), which further stabilizes the inhibitor in the active site acs.org. The substitution pattern on this ring can modulate the electronic properties and steric profile of the inhibitor, influencing its potency and selectivity.

Early PARP inhibitors, such as 3-aminobenzamide, established that small substituents at the 3-position (meta) were tolerated and could confer inhibitory activity nih.gov. However, for the development of more potent and selective inhibitors, substitution at the 4-position (para) has proven to be more advantageous. Attaching a side chain at the 4-position, as in 4-[3-Amino-3-methylpropyl]benzamide, allows the molecule to extend out of the nicotinamide-binding pocket and probe additional regions, such as the adenosine-binding pocket or solvent-exposed areas nih.gov. This extension can introduce new, favorable interactions with the enzyme, significantly enhancing potency. In contrast, placing bulky substituents at the 2-position (ortho) often leads to a decrease in activity due to steric clashes with the protein.

The nature of the substituent at the 4-position is critical. It must be of an appropriate length and composition to form productive interactions without introducing conformational strain. Polar substituents on the benzamide ring can also influence binding by forming hydrogen bonds with residues in the active site researchgate.net.

Investigating the Contribution of the 3-Amino-3-methylpropyl Side Chain to Biological Activity

The terminal primary amino group of the side chain is a key feature that often engages in important interactions. As a basic center, it is typically protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues or backbone carbonyls on the enzyme surface.

Modifications to this amino group can have varied effects.

Alkylation : N-alkylation of the terminal amine can be tolerated, and in some cases, may even enhance potency, depending on the specific region of the enzyme the side chain interacts with. For instance, in related benzimidazole carboxamide PARP inhibitors, N-alkylation of a piperidine (B6355638) ring on the side chain with a propyl group was found to be optimal for potency nih.gov. However, excessive steric bulk can be detrimental.

Acylation : N-acylation converts the basic amine into a neutral amide. This change eliminates the potential for ionic interactions and alters the hydrogen bonding capacity. Generally, acylation of a terminal amine required for a key salt-bridge interaction would be expected to significantly reduce or abolish activity.

The optimal modification depends heavily on the specific topology of the binding site being explored by the side chain.

The 3-amino-3-methylpropyl side chain contains a chiral center at the carbon atom bearing the methyl and amino groups. The stereochemistry at this center is often critical for biological activity, as the (R) and (S) enantiomers will orient the substituents differently in three-dimensional space. This differential orientation can lead to one enantiomer having a much higher affinity for the target enzyme than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzamide-based compounds, which encompass a wide range of pharmacologically active agents, QSAR studies are instrumental in understanding the specific structural features that govern their therapeutic effects. These models are crucial for the rational design of new, more potent, and selective drug candidates.

A typical QSAR study for benzamide derivatives involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Once calculated, these descriptors are correlated with the experimentally determined biological activity (e.g., IC50, Ki) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For instance, in the development of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair, 3D-QSAR studies have been performed on benzimidazole carboxamide derivatives. nih.gov These studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have yielded robust models with high predictive power. For example, a CoMFA model for a series of PARP-1 inhibitors produced a high correlation coefficient (r²) of 0.913 and a cross-validated correlation coefficient (q²) of 0.743, indicating a strong predictive ability. nih.gov Similarly, a CoMSIA model for the same series gave an r² of 0.869 and a q² of 0.734. nih.gov These models are often visualized using contour maps, which highlight the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to enhance or diminish biological activity.

Another significant application of QSAR for benzamide-based compounds is in the development of histone deacetylase (HDAC) inhibitors. A 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors resulted in a highly predictive model with an excellent correlation coefficient (r² = 0.99) and a high cross-validated correlation coefficient (q² = 0.85). The insights from this QSAR model suggested that hydrophobic characteristics are pivotal for the HDAC inhibitory activity of these compounds. The model indicated that the inclusion of hydrophobic substituents would likely enhance the inhibitory potency. Furthermore, the study highlighted the positive contribution of hydrogen bond-donating groups and the negative influence of electron-withdrawing groups on the HDAC inhibitory potential of these benzamide derivatives.

The table below illustrates a hypothetical QSAR dataset for a series of benzamide analogues, showcasing the relationship between selected molecular descriptors and their observed biological activity.

CompoundlogPMolecular Weight ( g/mol )Hydrogen Bond DonorspIC50
Analog 12.5320.427.8
Analog 23.1350.528.2
Analog 32.8335.438.0
Analog 43.5365.617.5
Analog 52.2310.327.9

Comparative SAR Investigations with Other Pharmacologically Active Benzamide Chemotypes

The benzamide scaffold is a versatile pharmacophore present in a wide array of clinically important drugs with diverse pharmacological activities. Comparative Structure-Activity Relationship (SAR) investigations across different benzamide chemotypes provide valuable insights into how subtle structural modifications can dramatically alter the biological target and therapeutic application.

Dopamine (B1211576) Receptor Antagonists: A significant class of benzamide-containing drugs are antagonists of dopamine D2 receptors, which are used in the treatment of psychosis. In these compounds, the SAR generally indicates that a 6-methoxybenzamide core is beneficial for activity. The nature and substitution pattern of the side chain attached to the benzamide nitrogen are critical for potency and selectivity. For example, in a series of 6-methoxybenzamides with 1-ethyl-2-pyrrolidinylmethyl side chains, the (S)-configuration in the side chain was found to be crucial for high affinity to the D2 receptor. nih.gov Furthermore, substituents at the 3-position of the benzamide ring have a dominating influence on activity. nih.gov

Histone Deacetylase (HDAC) Inhibitors: Benzamide-based HDAC inhibitors, such as entinostat, represent another important chemotype. The SAR of these compounds is distinct from that of dopamine antagonists. A key structural feature is the ortho-amino group on the benzamide ring, which is crucial for coordinating with the zinc ion in the active site of the enzyme. Modifications to the "cap" group, which is typically a larger aromatic or heteroaromatic moiety connected to the benzamide via a linker, significantly impact potency and isoform selectivity. For instance, in a series of novel benzamide-based HDAC inhibitors, compounds with an amino group at the R2 position of the benzamide ring and a shorter molecular length demonstrated potent HDAC inhibitory and antiproliferative activities.

PARP Inhibitors: Benzamide derivatives are also prominent as PARP inhibitors, used in cancer therapy. The SAR for these compounds often involves a benzimidazole carboxamide core. The structural requirements for potent PARP inhibition differ significantly from the previously mentioned chemotypes. The benzamide portion of the molecule typically mimics the nicotinamide moiety of the NAD+ substrate, forming key hydrogen bond interactions in the enzyme's active site. The substituents on the benzimidazole ring and the nature of any appended cyclic amine groups are critical for optimizing potency and pharmacokinetic properties.

The following table provides a comparative overview of the general SAR features for these different benzamide chemotypes.

Pharmacological ClassKey Structural FeaturesGeneral SAR ObservationsRepresentative Compound (Scaffold)
Dopamine D2 AntagonistsSubstituted benzamide with a basic amine side chain.The nature of the substituent on the aromatic ring and the stereochemistry and length of the side chain are critical for affinity and selectivity. nih.govnih.govSubstituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide
HDAC Inhibitorsortho-aminobenzamide as a zinc-binding group, connected to a "cap" group via a linker.The ortho-amino group is essential. The nature of the cap group and the linker length influence potency and isoform selectivity. nih.govEntinostat
PARP InhibitorsBenzamide or related carboxamide moiety that mimics the nicotinamide of NAD+.The carboxamide group forms crucial hydrogen bonds. Substituents on the associated ring systems modulate potency and ADME properties. nih.govBenzimidazole carboxamide

These comparative SAR studies underscore the remarkable versatility of the benzamide scaffold in medicinal chemistry. By strategically modifying the substituents and their arrangement around the core benzamide structure, it is possible to design compounds that selectively target a wide range of biological macromolecules, leading to diverse therapeutic applications.

Molecular Mechanisms of Action and Biological Target Identification

Investigation of Specific Protein-Ligand Interactions

Enzyme Inhibition and Modulation Profiles (e.g., Acetylcholinesterase, β-secretase)

No studies were found that investigated the inhibitory or modulatory effects of 4-[3-Amino-3-methylpropyl]benzamide on acetylcholinesterase or β-secretase (BACE1). While various other benzamide (B126) analogues have been explored as inhibitors of these enzymes in the context of Alzheimer's disease, data for the specific compound is absent. nih.govnih.govnih.govwikipedia.org

Receptor Binding and Ligand-Receptor Dynamics (e.g., Kappa Opioid Receptors, Histamine (B1213489) H3 Receptors)

There is no available literature describing the binding affinity or functional activity of This compound at kappa opioid receptors or histamine H3 receptors. Research exists on other, structurally distinct benzamide derivatives as ligands for these receptors, but information is lacking for the specified compound. nih.govnih.govnih.govnih.govwikipedia.orgwikipedia.org

Elucidation of Cellular Pathway Modulation by Benzamide Analogues

Effects on Cell Cycle Progression and Mitotic Spindle Assembly (e.g., Kinesin Spindle Protein Inhibition)

The effect of This compound on cell cycle progression or its potential to inhibit kinesin spindle protein (KSP) has not been documented. A structurally related but more complex benzamide, AZD4877, which also contains an N-(3-aminopropyl)benzamide fragment, has been identified as a KSP inhibitor that causes mitotic arrest. nih.govnih.govresearchgate.net However, these findings cannot be directly attributed to This compound .

Modulatory Actions on Cholinesterase Activity

No data is available regarding the modulatory actions of This compound on cholinesterase activity.

Application of Biochemical Assays for Target Validation (e.g., [³⁵S]GTPγS binding assays)

Once a potential drug candidate is identified, validating its interaction with the intended biological target is a critical step in the drug discovery process. Biochemical assays provide a controlled, cell-free environment to directly measure these interactions, confirming target engagement and mechanism of action.

For targets that are G protein-coupled receptors (GPCRs), one of the most powerful and widely used functional assays is the [³⁵S]GTPγS binding assay . This assay measures the activation of G proteins, which is an early event following the binding of an agonist to a GPCR.

The process works as follows:

In its inactive state, a GPCR is associated with a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits), with Guanosine Diphosphate (GDP) bound to the Gα subunit.

When an agonist binds to the GPCR, it induces a conformational change in the receptor.

This change catalyzes the exchange of GDP for Guanosine Triphosphate (GTP) on the Gα subunit.

The Gα-GTP complex then dissociates from the Gβγ dimer and the receptor, initiating downstream signaling pathways.

The [³⁵S]GTPγS assay uses a radiolabeled, non-hydrolyzable analog of GTP called Guanosine 5'-O-(3-thiotriphosphate), or [³⁵S]GTPγS. Because this analog is resistant to the Gα subunit's intrinsic GTPase activity, it remains bound, allowing the accumulation of a stable, radioactive signal that can be quantified.

This assay is highly valuable for several reasons:

Functional Information : It is a functional assay that can distinguish between agonists (which stimulate [³⁵S]GTPγS binding), antagonists (which block agonist-stimulated binding), and inverse agonists (which reduce basal binding).

Proximity to Receptor : It measures an event that is very close to the initial receptor activation, meaning the signal is less subject to downstream amplification that can occur in other functional assays. This makes it particularly useful for differentiating full agonists from partial agonists.

Pharmacological Parameters : The assay allows for the determination of key pharmacological values such as potency (EC₅₀) and efficacy (Eₘₐₓ) of ligands.

Preclinical Evaluation of 4 3 Amino 3 Methylpropyl Benzamide Analogues

In Vitro Assessment of Biological Activities (e.g., antiproliferative, antimicrobial, antiviral)

No publicly available studies were identified that specifically assess the in vitro antiproliferative, antimicrobial, or antiviral activities of 4-[3-Amino-3-methylpropyl]benzamide analogues.

In Vivo Efficacy Studies in Relevant Preclinical Disease Models

There is no available data from in vivo studies in preclinical disease models for analogues of this compound.

Analysis of Target Engagement and Biomarker Responses in Preclinical Systems

Information regarding the analysis of target engagement and biomarker responses for this compound analogues in preclinical systems is not present in the available scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug design, this typically involves docking a small molecule ligand, such as a benzamide (B126) derivative, into the binding site of a target protein. The primary goal is to predict the binding conformation and affinity, often represented by a scoring function that estimates the strength of the interaction.

Studies on various benzamide derivatives have demonstrated the power of molecular docking to elucidate their mechanism of action. For instance, docking studies of benzamide analogues as inhibitors of the bacterial cell division protein FtsZ have revealed key hydrogen bond interactions with amino acid residues like Val207, Asn263, and Gly205 within the active site. nih.gov Similarly, docking of novel urea-based benzamide derivatives into the active site of poly(ADP-ribose) polymerase-1 (PARP-1), a key DNA repair enzyme, has provided a rational basis for their binding modes. nih.gov

In another example, docking simulations of halogenated benzamide isomers into the active site of prostaglandin (B15479496) H2 synthase-1 showed binding energies comparable to known inhibitors, indicating their potential as effective pharmacophores. jst.go.jp These studies underscore how molecular docking can identify crucial interactions, guide the design of more potent inhibitors, and explain the structural basis for a compound's biological activity. For 4-[3-Amino-3-methylpropyl]benzamide, docking would be a first step to understand how it might interact with a specific therapeutic target.

Table 1: Example Docking Scores and Interactions for Benzamide Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Benzamide AnaloguesFtsZVal207, Asn263, Gly205, Leu209, Asn299Not specified nih.gov
Halogenated BenzamidesProstaglandin H2 synthase-1Not specified-7.4 to -7.7 jst.go.jp
Benzamide DerivativesTopoisomerase IIαDG13, GLY462, ARG487-60.14 to -114.71 researchgate.net
Benzamide DerivativesPfDHODHHIS 185-4.82 researchgate.net

This table is illustrative and compiles data from studies on various benzamide derivatives, not specifically this compound.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Processes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. youtube.com These simulations can confirm if a binding mode predicted by docking is stable over a period of nanoseconds to microseconds. researchgate.net

For example, a 15-nanosecond MD simulation was used to confirm the stability of a benzamide-FtsZ protein complex, reinforcing the docking results. nih.gov In studies of bicyclo(aryl methyl)benzamides as GlyT1 inhibitors for schizophrenia treatment, 100-nanosecond MD simulations revealed that the most promising inhibitors remained stable in the active site of the dopamine (B1211576) transporter (DAT) protein. mdpi.com Similarly, MD simulations have been employed to understand the action mechanism of mercapto-benzamides as antivirals against HIV-1, by simulating their interaction with the NCp7 protein. nih.govrsc.org These dynamic studies are crucial for validating static models and understanding the subtle conformational changes that govern molecular recognition. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches in Benzamide Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of virtual compounds to find new potential drug candidates.

This approach has been successfully applied to benzamide derivatives. A five-featured pharmacophore model for benzamide analogues targeting the FtsZ protein was developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model was then used to build a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model, which relates the chemical structure of molecules to their biological activity. In another study, a pharmacophore-based virtual screening led to the identification of a benzamide scaffold as a novel inhibitor of Hepatitis B Virus (HBV) capsid assembly. jst.go.jpnih.gov

Table 2: Statistical Validation of a 3D-QSAR Model for Benzamide FtsZ Inhibitors

ParameterValueDescription
Correlation Coefficient (R²)0.8319Measures the goodness of fit of the model.
Cross-validated Coefficient (Q²)0.6213Measures the predictive ability of the model.
Fisher Ratio (F)103.9Indicates the statistical significance of the model.
Training Set R²0.83Correlation for the set of molecules used to build the model.
Test Set R²0.67Correlation for an external set of molecules used to validate the model.

Source: Data from a study on three-substituted benzamide derivatives. nih.gov

Quantum Chemical Calculations (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis, Natural Bond Orbital (NBO), Fukui Function)

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure. dergipark.org.tr These methods can calculate properties like molecular orbital energies, electron density distribution, and thermodynamic parameters. scirp.orgresearchgate.net

A key aspect of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. youtube.com For the parent compound benzamide, the HOMO-LUMO energy gap has been calculated to be approximately 5.611 eV. researchgate.net Such calculations for this compound would provide fundamental insights into its electronic properties and reactivity, which are crucial for understanding its interactions and metabolic pathways.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

A promising drug candidate must not only be effective but also possess favorable pharmacokinetic and safety profiles. In silico ADMET prediction tools are used early in the drug discovery process to forecast a compound's properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov These predictions help to identify and filter out compounds that are likely to fail later in development due to poor ADMET properties. mdpi.com

For various benzamide derivatives, in silico ADMET predictions have been integral. mdpi.com These studies often evaluate compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.com Parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity are assessed. mdpi.comjonuns.com For instance, a study on bicyclo(aryl methyl)benzamides predicted favorable ADMET profiles for the most active ligands, including good CNS penetration and low toxicity for key CYP enzymes. mdpi.com Applying these predictive models to this compound would be essential for its optimization as a potential drug, allowing for early identification of potential liabilities. researchgate.net

Derivatization and Scaffold Modification for Advanced Research Applications

Synthesis of Prodrugs and Bioconjugates

The primary amino group in 4-[3-Amino-3-methylpropyl]benzamide is a key handle for the synthesis of prodrugs and bioconjugates. The prodrug approach aims to improve the pharmacokinetic or pharmacodynamic properties of a parent drug, with the amino acid-based prodrug strategy being a common and effective method. nih.gov By covalently linking amino acids or peptides to the primary amine of this compound, it is possible to enhance its bioavailability, target it to specific tissues or organs, and potentially reduce its toxicity. nih.gov

The synthesis of such prodrugs typically involves the formation of an amide bond between the carboxylic acid of an amino acid and the primary amine of this compound. These prodrugs are designed to be stable until they reach their target, where they are cleaved by enzymes to release the active parent drug. nih.gov A similar strategy can be employed for creating bioconjugates, where the compound is linked to larger biomolecules like antibodies or polymers to achieve targeted delivery or to act as a reporter molecule. For instance, in antibody-directed enzyme prodrug therapy (ADEPT), a prodrug is designed to be activated by an enzyme that has been localized to a tumor by a specific antibody. google.com

Rational Design of Isosteric Replacements and Bioisosterism for Enhanced Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. ufrj.brresearchgate.net This strategy can be applied to this compound to modulate its potency, selectivity, metabolic stability, and other pharmacological properties. researchgate.net

Key opportunities for isosteric replacement in the this compound scaffold include:

Amide Bond Replacements: The amide bond is susceptible to enzymatic cleavage. Replacing it with more stable isosteres like triazoles, oxadiazoles, or sulfonamides can enhance the metabolic stability of the molecule.

Aromatic Ring Modifications: The phenyl ring can be substituted with various groups (e.g., fluorine, hydroxyl, methoxy) or replaced entirely with other aromatic or heteroaromatic systems to alter electronic properties, binding interactions, and metabolic fate.

Amine and Methyl Group Modifications: The primary amine and the gem-dimethyl group on the propyl chain are crucial for the compound's activity. Isosteric replacements of the amino group with a hydroxyl or thiol group, or modification of the methyl groups, can fine-tune the compound's basicity, hydrogen bonding capacity, and steric profile. u-tokyo.ac.jp For instance, replacing a hydroxyl group with a primary amide has been shown to enhance activity and metabolic stability in some diaryl amino piperidine (B6355638) delta opioid agonists. nih.gov

The following table outlines potential bioisosteric replacements for different functional groups within this compound and their potential impact on the molecule's properties.

Functional Group to be ReplacedPotential Bioisosteric ReplacementPotential Effect on Properties
Amide (-CONH-)1,2,3-Triazole, 1,2,4-Oxadiazole, Sulfonamide (-SO₂NH-)Increased metabolic stability, altered hydrogen bonding pattern
Phenyl RingPyridine, Thiophene, CyclohexylModified lipophilicity, altered aromatic interactions, potential for new binding interactions
Primary Amine (-NH₂)Hydroxyl (-OH), Thiol (-SH), Methane sulfonamide (-NHSO₂CH₃)Altered basicity (pKa), modified hydrogen bonding capacity, potential for improved selectivity
Methyl Group (-CH₃)Ethyl (-CH₂CH₃), Trifluoromethyl (-CF₃)Increased lipophilicity, altered steric hindrance, potential for enhanced binding affinity

Development of Labeled Analogues for Imaging or Mechanistic Investigations (e.g., Radiosynthesis)

The development of radiolabeled analogues of this compound is a promising avenue for non-invasive imaging techniques like Positron Emission Tomography (PET). koreascience.kr PET imaging allows for the visualization and quantification of biological processes at the molecular level. Benzamide (B126) derivatives, in particular, have been extensively studied as imaging agents for malignant melanoma due to their affinity for melanin. plos.orgnih.gov

The synthesis of a PET radiotracer based on the this compound scaffold would typically involve the introduction of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga). plos.orgnih.gov

¹⁸F-Labeling: ¹⁸F is a widely used PET isotope due to its favorable decay characteristics. nih.gov An ¹⁸F-labeled analogue of this compound could be synthesized by introducing a fluorine atom onto the aromatic ring or an alkyl chain.

⁶⁸Ga-Labeling: ⁶⁸Ga is a generator-produced radionuclide, making it readily available for clinical use. nih.gov To label with ⁶⁸Ga, the this compound molecule would first be conjugated to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). plos.orgnih.gov The chelator firmly binds the ⁶⁸Ga, and the resulting radiolabeled complex can then be used for PET imaging. gnu.ac.kr

The following table summarizes common radionuclides used in PET imaging and their relevant properties.

RadionuclideHalf-lifePositron Energy (Eβ+max)Common Labeling Strategy
Fluorine-18 (¹⁸F)109.7 min634 keVNucleophilic substitution
Gallium-68 (⁶⁸Ga)67.7 min1899 keVChelation with bifunctional chelators (e.g., DOTA, NOTA)
Copper-64 (⁶⁴Cu)12.7 h653 keVChelation with bifunctional chelators (e.g., DOTA) nih.gov
Zirconium-89 (⁸⁹Zr)78.4 h396 keVChelation with bifunctional chelators (e.g., Desferrioxamine)

Role of this compound as a Synthetic Intermediate in Organic Synthesis

Beyond its potential as a bioactive molecule, this compound can also serve as a valuable synthetic intermediate or building block in organic synthesis. nih.gov Its bifunctional nature, possessing both a primary amine and a benzamide group, allows for a variety of subsequent chemical transformations. For example, N-(3-Amino-4-methylphenyl)benzamide, a structurally related compound, is considered a crucial building block for the synthesis of various medicinal compounds. researchgate.net

The primary amine can be used as a nucleophile in a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form more complex amides.

Alkylation: Reaction with alkyl halides to introduce new substituents.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Formation of Heterocycles: The amine can be a key component in the synthesis of various nitrogen-containing heterocyclic rings.

Similarly, the benzamide moiety can be modified, for instance, through electrophilic aromatic substitution on the phenyl ring. The ability to selectively protect and deprotect the primary amine allows for regioselective modifications at different parts of the molecule. Unnatural amino acids with similar structural motifs, such as 4-Amino-3-(aminomethyl)benzoic acid, have been utilized as building blocks for creating peptidomimetics and for combinatorial chemistry. researchgate.net The use of such building blocks with orthogonal protecting groups provides access to unique compound libraries for drug discovery. researchgate.net

Future Directions and Translational Research Perspectives

Identification of Novel Therapeutic Areas for Benzamide (B126) Derivatives

The structural versatility of the benzamide scaffold allows for its adaptation to a wide array of biological targets, suggesting a future where these derivatives could be repurposed or newly designed for a variety of diseases beyond their current applications.

Historically, benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. More recent research has expanded their potential into several other key therapeutic areas:

Oncology: A significant area of ongoing research is the development of benzamide derivatives as anticancer agents. One prominent target is the enzyme family of poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair. Inhibitors of PARP, such as 3-amino benzamide, have shown potential in cancer therapy. caymanchem.com Furthermore, novel benzamide derivatives are being investigated as inhibitors of DNA methyltransferases (DNMTs), which play a role in the epigenetic regulation of gene expression and are implicated in various cancers. nih.gov Research into 4-amino-N-(4-aminophenyl)benzamide analogues has provided insights into the structure-activity relationships for inhibiting these enzymes. nih.gov

Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. Benzamide derivatives have demonstrated potential as antibacterial and antifungal agents. nanobioletters.comcyberleninka.ru For instance, certain N-benzamide derivatives have shown good activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com The exploration of different substituents on the benzamide core could lead to the discovery of potent and selective antimicrobial drugs. nanobioletters.comcyberleninka.ru

Neurodegenerative Diseases: The potential of benzamide derivatives extends to neuroprotective and anticonvulsant applications. For example, 3- and 4-amino-N-(alkyl phenyl) benzamide compounds have been patented for their use as anticonvulsant drugs. google.com

Metabolic Disorders: Research has also pointed towards the utility of benzamide derivatives in managing metabolic diseases like diabetes.

The table below summarizes some of the emerging therapeutic applications for various benzamide derivatives based on recent research findings.

Therapeutic AreaExample Benzamide Derivative ClassResearch Finding
Oncology 3-amino benzamideInhibition of poly(ADP-ribose) polymerase (PARP). caymanchem.com
4-Amino-N-(4-aminophenyl)benzamide analoguesInhibition of DNA methyltransferases (DNMTs). nih.gov
Infectious Diseases N-benzamide derivativesAntibacterial activity against B. subtilis and E. coli. nanobioletters.com
Substituted benzamidesAntimicrobial activity against Staphylococcus aureus and Escherichia coli. cyberleninka.ru
Neurological Disorders 3- and 4-amino-N-(alkyl phenyl) benzamidesAnticonvulsant properties. google.com

Integration of Advanced Methodologies in Benzamide Research and Development

The future of drug discovery and development for benzamide derivatives will be heavily influenced by the integration of advanced scientific and technological methodologies. These approaches are poised to accelerate the identification of novel drug candidates, optimize their properties, and streamline their path to clinical application.

Computational and In Silico Methods: The use of computational tools is becoming indispensable in modern drug design. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are being employed to predict the biological activity of new benzamide derivatives and to understand their interactions with target proteins at a molecular level. These in silico methods allow for the rational design of more potent and selective compounds while reducing the time and cost associated with traditional laboratory screening.

High-Throughput Screening (HTS): HTS technologies enable the rapid testing of large libraries of benzamide compounds for their biological activity against a specific target. This approach allows for the identification of "hit" compounds that can then be further optimized through medicinal chemistry efforts.

Synthetic Chemistry Innovations: Advances in synthetic organic chemistry are providing new and more efficient ways to create diverse libraries of benzamide derivatives. The development of novel catalytic systems and reaction pathways facilitates the synthesis of complex molecular architectures that were previously difficult to access. cyberleninka.ru

The following table highlights some of the advanced methodologies being applied in benzamide research.

MethodologyApplication in Benzamide R&DPotential Impact
Molecular Docking Predicting the binding mode of benzamide derivatives to their biological targets.Rational design of more potent and selective inhibitors.
QSAR Studies Establishing relationships between the chemical structure of benzamides and their biological activity.Guiding the synthesis of new derivatives with improved properties.
High-Throughput Screening Rapidly screening large libraries of benzamides for desired biological effects.Accelerating the discovery of new lead compounds.
Novel Synthetic Methods Efficiently creating diverse collections of benzamide compounds for biological evaluation.Expanding the chemical space of potential drug candidates.

Addressing Challenges and Exploring Opportunities in Developing Novel Benzamide-Based Agents

Despite the promise of benzamide derivatives, several challenges must be addressed to successfully translate these compounds into new therapeutic agents. Overcoming these hurdles will open up significant opportunities for the development of innovative medicines.

Challenges:

Selectivity and Off-Target Effects: A major challenge in drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and potential toxicity. The structural flexibility of benzamides can sometimes lead to interactions with multiple receptors or enzymes.

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its efficacy and safety. Optimizing the pharmacokinetic profile of benzamide derivatives to ensure adequate bioavailability and duration of action is a key consideration.

Drug Resistance: In the context of antimicrobial and anticancer agents, the development of drug resistance is a significant concern. Future research will need to focus on designing benzamides that can overcome existing resistance mechanisms or have novel modes of action.

Opportunities:

Targeting "Undruggable" Proteins: The versatility of the benzamide scaffold presents an opportunity to design molecules that can interact with challenging protein targets that have been considered "undruggable" by other chemical classes.

Personalized Medicine: As our understanding of the genetic basis of disease grows, there is an opportunity to develop benzamide-based therapies that are tailored to the specific molecular profile of an individual's disease.

Combination Therapies: Benzamide derivatives may be particularly effective when used in combination with other drugs. This approach can enhance therapeutic efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents. For instance, 3-amino benzamide derivatives are being explored as adjuvants for β-lactam antibiotics to combat resistant bacteria. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-[3-Amino-3-methylpropyl]benzamide, and how are intermediates validated?

  • Methodology :

  • Esterification/Saponification : React 4-substituted benzoic acid derivatives with alcohols (e.g., ethanol) under acidic conditions (e.g., H₂SO₄) to form esters, followed by saponification with KOH/MeOH to yield carboxylic acids .
  • Coupling Reactions : Use coupling agents like HBTU with NEt₃ in CH₃CN to attach the 3-amino-3-methylpropyl side chain to the benzamide core .
  • Purification : Recrystallize intermediates in solvents like ethyl acetate or methanol. Validate intermediates via ¹H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and MS (e.g., [M+H]⁺ peaks) .

Q. How is this compound structurally characterized to confirm purity and identity?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (6.5–8.5 ppm), amide NH (~5.5–6.5 ppm), and methyl groups (1.2–1.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF .
  • X-ray Crystallography (if crystalline): Determine bond lengths and angles (e.g., C=O at ~1.22 Å) via CCDC deposition (e.g., CCDC-1441403 in related benzamide derivatives) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • In Vitro Screening :

  • Receptor Binding : Radioligand displacement assays for GPCRs or kinases .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values reported for similar benzamides) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Case Study : Discrepancies in antimicrobial potency may arise from differences in bacterial strains or assay conditions (e.g., pH, incubation time).
  • Resolution :

  • Standardized Protocols : Use CLSI guidelines for MIC determination .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzamide ring enhance activity in related compounds) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Key Variables :

  • Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) improve coupling efficiency .
  • Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro to amine reduction) .
  • Temperature Control : Maintain 60–80°C during esterification to minimize side products .
    • Yield Data : Typical yields range from 45% (uncatalyzed reactions) to 75% (catalyzed) .

Q. How do computational methods aid in SAR studies for this compound?

  • Approaches :

  • DFT Calculations : Predict electron density maps for the amide group to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to target proteins (e.g., PARP-1 for anticancer activity) using AutoDock Vina .
    • Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values .

Q. What are the challenges in resolving stereochemistry for derivatives with chiral centers?

  • Methods :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • Circular Dichroism (CD) : Assign absolute configuration via Cotton effects .
    • Case Example : For 3-amino-2-hydroxy derivatives, racemization occurs above 100°C; thus, low-temperature conditions are critical .

Data Contradictions and Troubleshooting

Q. Why do oxidation reactions of this compound derivatives produce inconsistent results?

  • Key Factors :

  • Oxidant Choice : KMnO₄ in acetone yields ketones, while mCPBA in DCM forms epoxides .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) stabilize intermediates, reducing over-oxidation .
    • Troubleshooting : Monitor reaction progress via TLC (Rf shifts) and adjust stoichiometry .

Q. How do solvent polarity and pH influence crystallization attempts?

  • Observations :

  • High Polarity : Methanol/water mixtures yield needle-like crystals, while DCM/heptane produce plates .
  • pH Effects : Acidic conditions (pH <5) protonate the amine, reducing solubility and aiding crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.